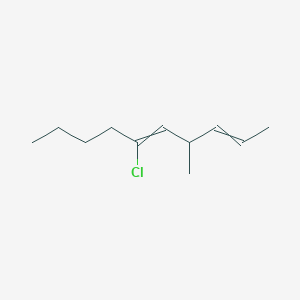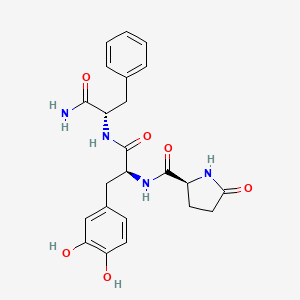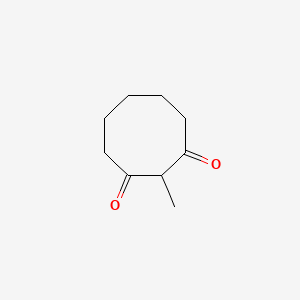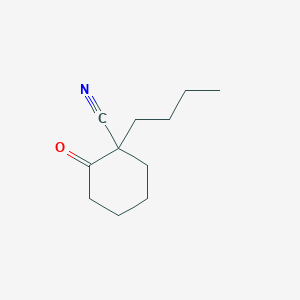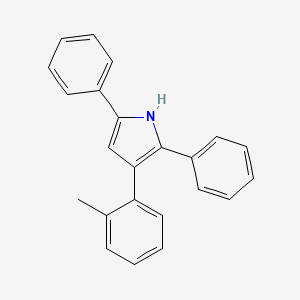
3-(2-Methylphenyl)-2,5-diphenyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylphenyl)-2,5-diphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is distinguished by the presence of two phenyl groups and a methylphenyl group attached to the pyrrole ring, making it a highly substituted derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-2,5-diphenyl-1H-pyrrole typically involves the reaction of 2-methylbenzaldehyde, benzaldehyde, and an amine under acidic conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with ammonia or primary amines. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in industrial settings.
化学反応の分析
Types of Reactions
3-(2-Methylphenyl)-2,5-diphenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
科学的研究の応用
3-(2-Methylphenyl)-2,5-diphenyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 3-(2-Methylphenyl)-2,5-diphenyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,5-Diphenyl-1H-pyrrole: Lacks the methylphenyl group, making it less substituted.
3-Phenyl-2,5-diphenyl-1H-pyrrole: Contains an additional phenyl group instead of a methylphenyl group.
2-Methyl-1H-pyrrole: A simpler pyrrole derivative with only a methyl group attached.
Uniqueness
3-(2-Methylphenyl)-2,5-diphenyl-1H-pyrrole is unique due to its highly substituted structure, which imparts distinct chemical and physical properties. The presence of multiple phenyl groups enhances its aromaticity and stability, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
70487-20-6 |
|---|---|
分子式 |
C23H19N |
分子量 |
309.4 g/mol |
IUPAC名 |
3-(2-methylphenyl)-2,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C23H19N/c1-17-10-8-9-15-20(17)21-16-22(18-11-4-2-5-12-18)24-23(21)19-13-6-3-7-14-19/h2-16,24H,1H3 |
InChIキー |
XEHBBIQBENEPBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=C(NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
phosphanium bromide](/img/structure/B14465858.png)
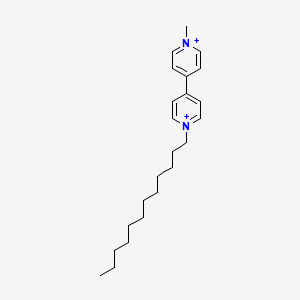

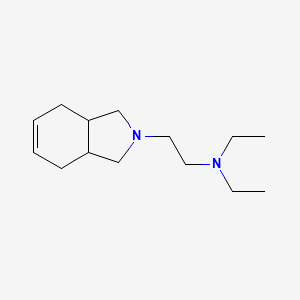

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
